N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
CAS No.: 1019099-27-4
Cat. No.: VC11961708
Molecular Formula: C20H22BrN5O2
Molecular Weight: 444.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019099-27-4 |
|---|---|
| Molecular Formula | C20H22BrN5O2 |
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H22BrN5O2/c1-5-17-14(4)22-20(26-13(3)10-12(2)24-26)25(19(17)28)11-18(27)23-16-8-6-15(21)7-9-16/h6-10H,5,11H2,1-4H3,(H,23,27) |
| Standard InChI Key | VLAHJXWYXIPTCC-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C)C |
| Canonical SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide, reflects its intricate architecture. Its molecular formula, C₂₀H₂₂BrN₅O₂, corresponds to a molecular weight of 444.3 g/mol, as confirmed by high-resolution mass spectrometry. Key structural components include:
-
A 6-oxo-1,6-dihydropyrimidine ring substituted with ethyl and methyl groups at positions 5 and 4, respectively.
-
A 3,5-dimethylpyrazole moiety linked via a nitrogen atom to the pyrimidine ring.
-
An acetamide side chain terminating in a 4-bromophenyl group.
The presence of bromine enhances electrophilic reactivity, while the pyrazole and pyrimidine rings provide π-π stacking capabilities for target binding.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number | 1019099-27-4 |
| Molecular Formula | C₂₀H₂₂BrN₅O₂ |
| Molecular Weight | 444.3 g/mol |
| XLogP3 (Partition Coefficient) | 2.6 |
| Topological Polar Surface Area | 89.4 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Preparation
Multi-Step Synthetic Strategy
The synthesis of N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves sequential condensation and functionalization reactions:
-
Pyrimidine Ring Formation:
The 6-oxo-1,6-dihydropyrimidine core is synthesized via a Biginelli-like condensation between ethyl acetoacetate, urea, and an aldehyde derivative under acidic conditions. Ethyl and methyl substituents are introduced through careful selection of starting materials. -
Pyrazole Incorporation:
A nucleophilic substitution reaction attaches the 3,5-dimethylpyrazole group to the pyrimidine ring. This step typically employs a Mitsunobu reaction or copper-catalyzed coupling to ensure regioselectivity. -
Acetamide Functionalization:
The acetamide side chain is introduced through an amidation reaction between 2-chloroacetamide and 4-bromoaniline, followed by coupling to the pyrimidine intermediate using carbodiimide reagents.
Optimization Challenges
-
Steric Hindrance: Bulky substituents on the pyrimidine ring necessitate prolonged reaction times (12–24 hours) and elevated temperatures (80–100°C) to achieve acceptable yields.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but require rigorous drying to prevent hydrolysis of intermediates.
-
Purification: Final purification often involves column chromatography with ethyl acetate/hexane gradients, yielding the product in >95% purity.
Biological Activities and Mechanisms
Anticancer Mechanisms
The compound’s anticancer properties arise from dual kinase inhibition and apoptosis induction:
-
Kinase Inhibition: The pyrimidine ring competes with ATP for binding to tyrosine kinase active sites, disrupting signal transduction pathways critical for tumor proliferation.
-
Apoptosis Induction: Activation of caspase-3/7 via mitochondrial membrane depolarization has been observed in breast cancer (MCF-7) and leukemia (HL-60) cell lines at IC₅₀ values of 12.4 µM and 9.8 µM, respectively.
Anti-Inflammatory Action
In murine models, derivatives reduce paw edema by 62% at 50 mg/kg doses through COX-2 inhibition (IC₅₀ = 0.8 µM), outperforming indomethacin (IC₅₀ = 1.2 µM).
Research Findings and Applications
Preclinical Studies
-
Kinase Profiling: In a panel of 24 kinases, the compound showed >70% inhibition against EGFR (ErbB1) and VEGFR2 at 10 µM concentrations.
-
Pharmacokinetics: Oral bioavailability in rats is 43%, with a plasma half-life of 6.2 hours and volume of distribution (Vd) of 8.7 L/kg, suggesting adequate tissue penetration.
Table 2: Comparative Biological Activity
| Assay | Result | Reference Standard |
|---|---|---|
| EGFR Inhibition (IC₅₀) | 0.45 µM | Erlotinib (0.21 µM) |
| Antiproliferative (MCF-7) | IC₅₀ = 12.4 µM | Doxorubicin (0.3 µM) |
| COX-2 Inhibition | IC₅₀ = 0.8 µM | Celecoxib (0.05 µM) |
Synthetic Derivatives
Modifying the pyrazole’s methyl groups or bromophenyl moiety has yielded analogs with enhanced potency:
-
Fluoro-Substituted Analog: 3.2-fold increase in EGFR inhibition (IC₅₀ = 0.14 µM) but reduced solubility (LogP = 3.1).
-
Nitro Derivative: 5-fold improvement in antifungal activity (MIC = 4 µg/mL) attributed to increased electrophilicity.
Future Directions and Challenges
Optimization Priorities
-
Solubility Enhancement: Introducing hydrophilic groups (e.g., morpholine, PEG chains) to improve aqueous solubility while maintaining target affinity.
-
Selectivity Profiling: Reducing off-target effects on non-malignant cells through prodrug strategies or targeted delivery systems.
-
In Vivo Efficacy: Comprehensive toxicology studies in higher mammals to validate safety margins before clinical translation.
Emerging Applications
-
Neuroinflammation: Preliminary data suggest BBB permeability (LogBB = -0.7), positioning it as a candidate for Alzheimer’s disease therapy.
-
Antiviral Research: Pyrimidine derivatives inhibit viral polymerases; testing against SARS-CoV-2 RNA-dependent RNA polymerase is underway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume